molecular formula C15H13ClINOS B5227065 N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide

N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide

Cat. No.: B5227065
M. Wt: 417.7 g/mol
InChI Key: NWRHDLNAPWNJHS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and an iodobenzamide moiety

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRHDLNAPWNJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide typically involves the following steps:

    Formation of the 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Coupling with 2-iodobenzoyl chloride: The intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the iodo group to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include deiodinated benzamides.

Scientific Research Applications

N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanylethyl]-4-nitrobenzamide
  • N-[2-(4-chlorophenyl)sulfanylethyl]benzamide

Uniqueness

N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide is unique due to the presence of the iodo group, which can undergo specific substitution reactions not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

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